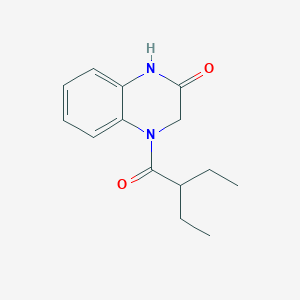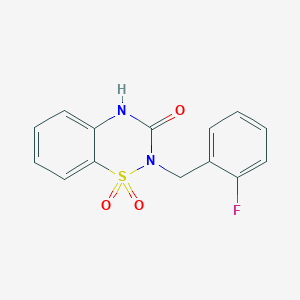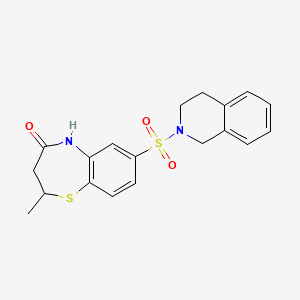![molecular formula C19H25N3O3 B7478594 [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)
[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising chemotherapeutic agent.
Biochemical and Physiological Effects:
[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to modulate the immune system and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate is its high selectivity towards specific targets, which makes it a promising therapeutic agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate. One of the most promising directions is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as agriculture and material science.
Conclusion:
In conclusion, [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate is a promising chemical compound that has shown significant potential in various fields of scientific research. Its high selectivity towards specific targets and its various biochemical and physiological effects make it a promising therapeutic agent for the treatment of various diseases. However, further research is needed to optimize its synthesis method, improve its solubility and bioavailability, and investigate its potential applications in other fields.
Synthesemethoden
The synthesis of [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate involves the reaction of tert-butyl-2-phenylpyrazol-3-ylamine with butanoyl chloride in the presence of a base. The reaction yields the desired product, which can be purified through various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-9-18(24)25-13-17(23)20-16-12-15(19(2,3)4)21-22(16)14-10-7-6-8-11-14/h6-8,10-12H,5,9,13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPBGMMHKGQMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)

![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)


![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)

![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)